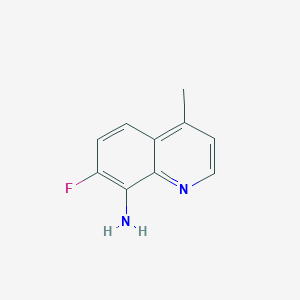
(1-Methylisoquinolin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylisoquinolin-3-yl)methanol is a chemical compound with the molecular formula C11H11NO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylisoquinolin-3-yl)methanol typically involves the use of isoquinoline derivatives. One common method involves the reduction of 1-methylisoquinoline-3-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Methylisoquinolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed:
Oxidation: 1-Methylisoquinoline-3-carboxaldehyde or 1-Methylisoquinoline-3-carboxylic acid.
Reduction: 1-Methylisoquinolin-3-ylamine.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
(1-Methylisoquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1-Methylisoquinolin-3-yl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with receptors. For example, it could inhibit certain enzymes involved in metabolic pathways or bind to specific receptors to exert its effects.
Comparaison Avec Des Composés Similaires
1-Methylisoquinoline: A closely related compound with similar structural features but lacking the hydroxyl group.
3-Hydroxyisoquinoline: Another derivative of isoquinoline with a hydroxyl group at the 3-position but without the methyl group.
1-Methyl-3-phenylisoquinoline: A derivative with a phenyl group at the 3-position, which may exhibit different chemical and biological properties.
Uniqueness: (1-Methylisoquinolin-3-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the isoquinoline ring
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(1-methylisoquinolin-3-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-11-5-3-2-4-9(11)6-10(7-13)12-8/h2-6,13H,7H2,1H3 |
Clé InChI |
GOIFOORQERIYLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC2=CC=CC=C12)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


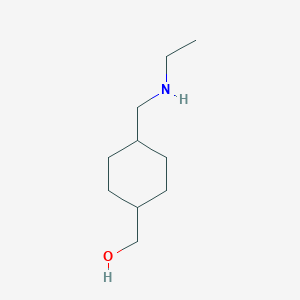

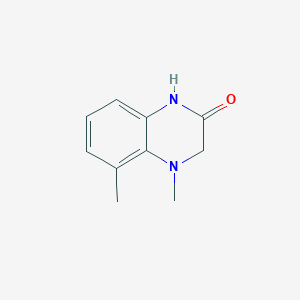
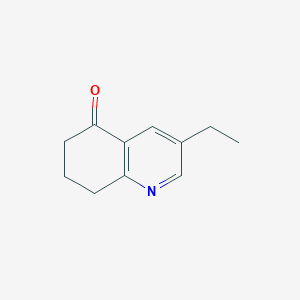
![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11914347.png)
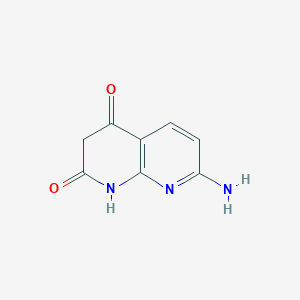
![7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11914352.png)
![1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B11914354.png)

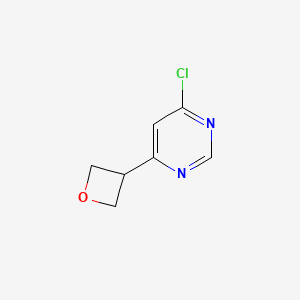
![6-Chloroimidazo[1,2-a]pyridin-5-amine](/img/structure/B11914372.png)


